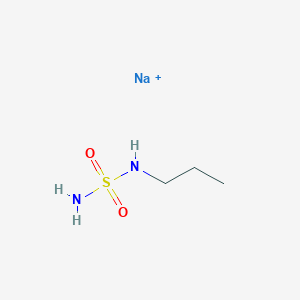

sodium (propylsulfamoyl)amine

Description

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;1-(sulfamoylamino)propane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2S.Na/c1-2-3-5-8(4,6)7;/h5H,2-3H2,1H3,(H2,4,6,7);/q;+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWGUOINLWQZEJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNS(=O)(=O)N.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10N2NaO2S+ | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Sulfonamide Chemistry Research

Significance of the Sulfamoyl Moiety in Organic Synthesis and Chemical Biology

The sulfamoyl group (-SO₂NH₂) is a critical functional group in the realms of organic synthesis and chemical biology. ontosight.aiontosight.ai Its prevalence stems from its unique physicochemical properties, including its ability to act as a hydrogen bond donor and acceptor, its electron-withdrawing nature, and its hydrolytic stability. thieme-connect.com These characteristics make it a valuable component in the design of molecules with specific biological activities.

In organic synthesis, the sulfamoyl moiety is often introduced to modify the properties of a parent molecule, such as its polarity and bioavailability. thieme-connect.com It serves as a key intermediate in the synthesis of a wide array of compounds. tandfonline.com The reactivity of the sulfamoyl group allows for various chemical transformations, making it a versatile building block for chemists. tandfonline.comtandfonline.com For instance, chlorosulfonyl isocyanate is a widely used reagent for introducing the sulfamoyl moiety into different functional groups like amines and alcohols. tandfonline.com Furthermore, recent advancements have explored the generation of sulfamoyl radicals from sources like sulfur dioxide, opening new avenues for the synthesis of sulfonamides under mild, visible-light mediated conditions. chemrxiv.orgacs.org

In the field of chemical biology, the sulfamoyl moiety is recognized as a "privileged" warhead. acs.org This is due to its optimal balance of aqueous stability and reactivity towards biological macromolecules, such as proteins. acs.org Sulfamoyl-containing compounds, particularly sulfonyl fluorides, have been instrumental as chemical probes to study enzyme function and as covalent inhibitors. acs.orgresearchgate.net They are known to react with various amino acid residues, including serine, threonine, lysine, and tyrosine, making them valuable tools for investigating biological pathways. acs.org The sulfamoylbenzamide scaffold, for example, is of interest for its potential interaction with biological targets like enzymes and receptors. ontosight.aiscispace.com

Positioning of N-Alkylsulfamoyl Compounds in Contemporary Chemical Research

N-alkylsulfamoyl compounds, a specific subclass of sulfonamides, hold a significant position in modern chemical research. These compounds are characterized by the presence of an alkyl group attached to the nitrogen atom of the sulfamoyl moiety. This structural feature allows for the fine-tuning of a molecule's steric and electronic properties, which can in turn influence its biological activity and physical characteristics.

A key area of research involving N-alkylsulfamoyl compounds is their use as activating groups in asymmetric synthesis. For example, N-alkylsulfamoyl aldimines have been employed as precursors in the rhodium-catalyzed asymmetric arylation of imines to produce diarylmethylamines, which are important structural motifs in many biologically active compounds. researchgate.net The N-alkylsulfamoyl group can be easily removed after the desired transformation, highlighting its utility as a protecting and activating group. researchgate.net

Furthermore, the synthesis of N-alkylsulfamoyl compounds is an active area of investigation. Researchers are developing novel and efficient methods for their preparation. For instance, the reaction of chlorosulfonyl isocyanate with tert-butanol (B103910) and a primary amine, followed by treatment with trifluoroacetic acid, provides a route to N-alkylsulfamides. researchgate.net The development of new sulfamoylating reagents is also a focus, aiming for milder reaction conditions and broader substrate scope. acs.org The synthesis of N-propylsulfuric diamide-sodium, also known as sodium (propylsulfamoyl)amine, has been noted as a reagent in the synthesis of other complex molecules. homesunshinepharma.comhsppharma.com

Overview of Research Trends in Sulfonamide and Sulfamoyl Amine Chemistry

The field of sulfonamide and sulfamoyl amine chemistry is dynamic, with several key research trends emerging. A major focus is the development of novel and more efficient synthetic methodologies. thieme-connect.com Traditional methods often rely on the reaction of sulfonyl chlorides with amines, but these can be limited by the availability of the starting materials. chemrxiv.org Consequently, there is a strong drive towards greener and more practical approaches. thieme-connect.com This includes the use of metal-free catalytic systems, solvent-free reaction conditions, and the utilization of readily available starting materials like sulfur dioxide. thieme-connect.comtandfonline.comchemrxiv.org The direct C-H functionalization to introduce sulfamoyl groups is also a burgeoning area of research. researchgate.net

Another significant trend is the expansion of the applications of sulfonamides and their derivatives in medicinal chemistry. ajchem-b.comresearchgate.net While their initial fame came from their antibacterial properties, research is now exploring their potential as anticancer, anti-inflammatory, antiviral, and antidiabetic agents. ajchem-b.comresearchgate.netresearchgate.net The design and synthesis of hybrid molecules that incorporate a sulfonamide moiety alongside another pharmacologically active scaffold is a popular strategy to develop new therapeutic agents with improved efficacy. tandfonline.comthesciencein.org

Furthermore, the exploration of sulfamoyl derivatives in chemical biology continues to be a vibrant area. The development of new chemical probes and covalent inhibitors based on the sulfamoyl scaffold is ongoing. acs.orgresearchgate.net The "Sulfur(VI) Fluoride (B91410) Exchange" (SuFEx) chemistry, which involves the reaction of sulfonyl fluorides with nucleophiles, has gained considerable attention for its ability to create diverse libraries of compounds for high-throughput screening. acs.orgnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value | Source |

| CAS Number | 1642873-03-7 | homesunshinepharma.comaccelachem.combldpharm.com |

| Molecular Formula | C₃H₉N₂O₂SNa | accelachem.com |

| Molecular Weight | 160.17 g/mol | accelachem.com |

| Synonyms | N-Propyl-sulfamide sodium salt, Sodium propyl(sulfamoyl)azanide | homesunshinepharma.combldpharm.com |

| Appearance | White to Off-White Solid | homesunshinepharma.comhsppharma.com |

Table 2: Key Research Trends in Sulfonamide Chemistry

| Research Trend | Description | Key References |

| Novel Synthetic Methods | Development of greener, more efficient, and practical methods for sulfonamide synthesis, including metal-free catalysis and use of sulfur dioxide. | thieme-connect.comtandfonline.comchemrxiv.org |

| Medicinal Chemistry Applications | Exploration of sulfonamides for a wide range of therapeutic areas beyond their traditional antibacterial use, including oncology and anti-inflammatory applications. | ajchem-b.comresearchgate.netresearchgate.net |

| Chemical Biology Tools | Design and application of sulfamoyl-containing compounds as chemical probes and covalent inhibitors to study biological processes. | acs.orgresearchgate.net |

| SuFEx Chemistry | Utilization of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry for the rapid synthesis of diverse sulfonyl-containing compounds. | acs.orgnih.gov |

Synthetic Methodologies for N Alkylsulfamoyl Amines

Classical Approaches to Sulfonamide and Sulfamoyl Amine Construction

Traditional methods for synthesizing sulfonamides have been the bedrock of medicinal and organic chemistry for decades, prized for their reliability and scalability. thieme-connect.com These approaches typically involve the reaction of activated sulfur electrophiles with amine nucleophiles.

The most conventional and widely practiced method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.orgcbijournal.com This reaction, often referred to as sulfonylation, proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion. youtube.com To drive the reaction to completion and neutralize the hydrochloric acid byproduct, a base is typically added. wikipedia.org Common bases include pyridine (B92270), triethylamine, or aqueous hydroxides like sodium hydroxide. cbijournal.comyoutube.com

The choice of base and solvent can significantly influence the reaction's efficiency. For instance, pyridine can act as both a base and a catalyst, while aqueous bases facilitate a biphasic reaction system (the Schotten-Baumann reaction). cbijournal.com The reactivity of the amine is a critical factor; primary amines are generally highly reactive, whereas secondary amines exhibit lower reactivity. cbijournal.com This differential reactivity forms the basis of the Hinsberg test, a classical method for distinguishing between primary, secondary, and tertiary amines. wikipedia.orgyoutube.com

For the specific synthesis of an N-alkylsulfamoyl amine like N-propylsulfamide (the precursor to sodium (propylsulfamoyl)amine), one would react sulfamoyl chloride with propylamine (B44156) in the presence of a suitable base. The resulting N-propylsulfamide possesses an acidic N-H proton on the nitrogen adjacent to the sulfonyl group, which can be deprotonated by a strong base like sodium hydride or sodium metal to yield the corresponding sodium salt. libretexts.orggoogle.com

Table 1: Typical Conditions for Sulfonylation of Amines with Sulfonyl Chlorides

| Amine Type | Sulfonylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Primary Aryl Amine | Aryl Sulfonyl Chloride | Pyridine | Dichloromethane | 0-25 °C | ~100% | cbijournal.com |

| Primary Aryl Amine | Benzene Sulfonyl Chloride | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temp | 86% | cbijournal.com |

| Primary Aryl Amine | Benzene Sulfonyl Chloride | Sodium Carbonate | Water | Room Temp | Good | cbijournal.com |

| Secondary Amine | Benzene Sulfonyl Chloride | Potassium Hydroxide | Water | Room Temp | Varies | youtube.com |

While the use of sulfonyl chlorides is effective, their preparation often requires harsh reagents like chlorosulfonic acid, which are highly acidic and polluting. thieme-connect.com Moreover, many sulfonyl chlorides are sensitive to moisture. researchgate.net To circumvent these issues, methods utilizing sulfonic acids or their corresponding salts as starting materials have been developed. These approaches provide a more direct and environmentally benign route to sulfonamides. thieme-connect.com

One such strategy involves the direct coupling of sulfonic acid salts with amines using an activating agent. For example, triphenylphosphine (B44618) ditriflate has been reported as an effective reagent for this transformation, providing a fundamentally new approach to forming the S-N bond. nih.gov Other methods perform the synthesis directly from sulfonic acids or their sodium salts under microwave irradiation, which can lead to high yields and good functional group tolerance. organic-chemistry.org These techniques avoid the isolation of the often-unstable sulfonyl chloride intermediate. thieme-connect.com

Table 2: Direct Sulfonamide Synthesis from Sulfonic Acids/Salts

| Sulfur Source | Amine | Coupling/Activating Agent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Sulfonic Acid Salts | Primary/Secondary Amines | Triphenylphosphine ditriflate | Heterogeneous | Avoids sulfonyl chloride intermediate | researchgate.netnih.gov |

| Sulfonic Acids/Salts | Primary/Secondary Amines | None | Microwave Irradiation | Rapid, high-yielding | organic-chemistry.org |

| Thiols | Primary/Secondary Amines | H₂O₂ and SOCl₂ | Short reaction times | In situ conversion to sulfonyl chloride | organic-chemistry.org |

Advanced Synthetic Strategies for Sulfamoyl Amine Scaffolds

Modern organic synthesis has seen the emergence of powerful metal-catalyzed reactions that enable the formation of chemical bonds with high efficiency and selectivity under mild conditions. These advanced strategies have been successfully applied to the construction of sulfamoyl amine and sulfonamide scaffolds.

Transition metal catalysts, particularly those based on copper and palladium, have revolutionized the synthesis of sulfonamides by enabling novel bond disconnections and offering pathways that are incompatible with classical methods.

Copper catalysis is a versatile and cost-effective tool for C-N bond formation. rsc.org In the context of sulfonamide synthesis, copper-catalyzed systems have been developed for various transformations. These reactions often proceed under milder conditions than traditional methods and exhibit broad functional group tolerance. researchgate.net

Copper-catalyzed approaches can involve the coupling of aryl halides with amines and a sulfur dioxide source, or the direct sulfonylation of C-H bonds. For instance, an efficient method for the remote C-5 sulfonylation of 8-aminoquinoline (B160924) amides utilizes a Cu(OAc)₂ catalyst with arylsulfonyl hydrazides as the sulfonylating agent. researchgate.net Another strategy involves a three-component reaction of N-(arylsulfonyl)acrylamides, a sulfur dioxide surrogate like DABSO, and aryldiazonium tetrafluoroborates, catalyzed by Cu(OAc)₂, to generate complex sulfonated oxindoles. acs.org These methods highlight the ability of copper to mediate the formation of sulfonyl radicals and facilitate their incorporation into organic molecules. researchgate.netacs.org

Table 3: Examples of Copper-Catalyzed Sulfonylation Reactions

| Catalyst | Reactants | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Cu(OAc)₂ | 8-Aminoquinoline amides, Arylsulfonyl hydrazides | Remote C-H Sulfonylation | High selectivity for the C5 position | researchgate.net |

| Cu(I) salts | Aryl halides, Amines/Amides | C-N Cross-Coupling | Broad scope including aryl chlorides | rsc.orgresearchgate.net |

| Cu(OAc)₂ | N-(arylsulfonyl)acrylamides, DABSO, Aryldiazonium salts | Three-Component Aminosulfonylation | Forms four new bonds in one pot | acs.org |

| Cu(I) | Aryl halides, Sulfinates | Visible-Light-Assisted Sulfonylation | Uses a photocatalyst formed in situ | nih.gov |

Palladium catalysis is preeminent in the field of cross-coupling reactions, and its application to sulfonamide synthesis has enabled the construction of complex aryl sulfonamides that are inaccessible through classical electrophilic aromatic substitution. nih.gov Palladium-catalyzed methods can form the S-N bond by coupling primary sulfonamides with aryl halides or pseudohalides, such as nonaflates. organic-chemistry.org

A significant advantage of these methods is their exceptional functional group tolerance and inherent regioselectivity, which is dictated by the position of the halide on the coupling partner. nih.gov For example, a general method for the synthesis of secondary sulfonamides involves the palladium-catalyzed coupling of primary sulfonamides with aryl nonaflates, employing a biaryl phosphine (B1218219) ligand (t-BuXPhos) and K₃PO₄ as the base. organic-chemistry.org This system is effective for both electron-rich and electron-poor substrates and tolerates numerous functional groups. organic-chemistry.org Other advanced palladium-catalyzed approaches include the synthesis of sulfinamides from aryl halides and N-sulfinylamines, which can then be readily oxidized to the corresponding sulfonamides. nih.govacs.org

Table 4: Selected Palladium-Catalyzed Sulfonamide Syntheses

| Catalyst System | Reactants | Reaction Type | Key Feature | Reference |

|---|---|---|---|---|

| Pd(0) / t-BuXPhos | Primary sulfonamides, Aryl nonaflates | Sulfonamidation | Tolerant of many functional groups | organic-chemistry.org |

| Pd(OAc)₂ | Arylboronic acids, Phenyl chlorosulfate, Amines | Suzuki-Miyaura Cross-Coupling | In situ derivatization of sulfonyl chloride | nih.gov |

| Pd catalyst | Aryl halides, N-Sulfinylamines | Sulfinamide Synthesis | Mild conditions, broad substrate scope | nih.govacs.org |

| Pd catalyst | Sulfonamides, Paraformaldehyde, Arylboronic acids | Three-Component Coupling | Forms sulfonamidomethyl compounds | organic-chemistry.org |

Metal-Free Synthetic Protocols

To circumvent the costs and potential toxicity associated with metal catalysts, a variety of metal-free synthetic methods for sulfonamide production have been developed. These protocols often rely on the inherent reactivity of the starting materials under specific reaction conditions, employing direct coupling, oxidative reactions, or photochemical activation.

Thiosulfonates have emerged as stable, non-toxic, and easily accessible alternatives to metal sulfinate salts for sulfonamide synthesis. thieme-connect.comnih.gov They can be prepared via copper-catalyzed aerobic dimerization of thiols. nih.govorganic-chemistry.org The direct coupling of thiosulfonates with amines provides a high-yielding route to sulfonamides. organic-chemistry.org One approach involves the reaction of thiosulfonates with primary and secondary amines in the presence of N-bromosuccinimide (NBS). organic-chemistry.org According to the proposed mechanism, the amine can attack the thiosulfonate to release a sulfinate anion, or the amine can be halogenated by NBS before reacting with the sulfinate anion to form the sulfonamide. sci-hub.se This method showcases the utility of thiosulfonates as practical sulfonylating agents in metal-free systems. thieme-connect.comsci-hub.se

The direct oxidative coupling of readily available thiols and amines represents a highly atom-economical and streamlined approach to sulfonamides. rsc.orgsemanticscholar.org This strategy avoids the pre-functionalization of starting materials, thereby reducing waste. rsc.org Various metal-free oxidation systems have been developed to facilitate this transformation. For instance, the combination of iodine (I₂) and tert-butyl hydroperoxide (tBuOOH) can be used to synthesize N-unsubstituted sulfonamides from thiols and aqueous ammonia. rsc.org Another powerful oxidant is I₂O₅, which mediates the direct sulfonylation of both aliphatic and aromatic amines with arylthiols to afford N-mono- and N,N-disubstituted sulfonamides in moderate to high yields. rsc.org A mild and practical method utilizes dimethyl sulfoxide (B87167) (DMSO) and hydrobromic acid (HBr) for the oxidative functionalization of thiols, which can then react in a one-pot procedure with amines to form sulfonamides. nih.gov In this system, DMSO acts as the terminal oxidant while HBr serves as a redox mediator. nih.gov

Photoredox catalysis and visible-light-mediated reactions have surfaced as powerful and green strategies for organic synthesis. researchgate.net The synthesis of sulfonamides can be achieved under visible light irradiation, often without the need for a metal photocatalyst. rsc.orgjove.com One such method involves a catalyst-free arylation of sulfonamides with boronic acids mediated by visible light, proceeding through an N–S bond cleavage. rsc.org Another approach describes the hydrosulfamoylation of electron-deficient alkenes using sulfamoyl chlorides as radical precursors, activated by blue light in the presence of a metal-free photocatalyst like Eosin Y. jove.com This method is operationally simple, proceeds at room temperature, and does not require stringent anhydrous or inert conditions. jove.com Furthermore, a visible-light-triggered synthesis of sulfonamides from sulfonyl chlorides and amines has been developed in the green solvent 2-methyltetrahydrofuran (B130290) (MeTHF), proceeding via an electron donor-acceptor (EDA) complex without the need for a base or an external photocatalyst. researchgate.net Synergistic photoredox and copper catalysis has also been employed for the direct aminosulfonylation of aryl radical precursors with amines and a sulfur dioxide source. acs.org

| Reactants | Light Source | Catalyst/Conditions | Solvent | Yield |

|---|---|---|---|---|

| Alkene + Sulfamoyl Chloride | Blue LED (470 nm) | Eosin Y, (TMS)₃SiH | MeCN | Good to High |

| Amine + Sulfonyl Chloride | Visible Light | EDA complex, no catalyst | 2-MeTHF | High |

Adherence to the principles of green chemistry is a paramount goal in modern synthetic chemistry. For sulfonamide synthesis, this involves the use of non-toxic, renewable reagents, alternative and safer solvents, and energy-efficient processes. uniba.itrsc.org A significant advancement is the use of deep eutectic solvents (DESs), such as those based on choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, as environmentally responsible and reusable reaction media. uniba.itrsc.org The synthesis of sulfonamides from amines and sulfonyl chlorides in these DESs can achieve high yields at room temperature. uniba.it Another sustainable approach is the in-situ generation of sulfonyl chlorides from thiols using sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant in green solvents like water, ethanol, or DESs, followed by reaction with amines. researchgate.net This method features simple, mild conditions and a solvent-free workup. researchgate.net Electrochemical methods also represent a powerful green tool, enabling the oxidative coupling of thiols and amines driven solely by electricity, without the need for chemical oxidants or catalysts. acs.orgnih.gov This process is fast, can be performed in continuous flow, and generates hydrogen as the only byproduct. acs.orgnih.gov

Utilization of Sulfur Dioxide Surrogates and Derivatives

Gaseous sulfur dioxide is a fundamental building block for sulfonamide synthesis but can be challenging to handle in a laboratory setting. To circumvent this, stable solid surrogates have been developed, offering a more convenient and safer alternative.

Applications of DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) in Sulfonamide Synthesis

1,4-Diazabicyclo[2.2.2]octane bis(sulfur dioxide), commonly known as DABSO, is a bench-stable, colorless solid that serves as a reliable substitute for gaseous sulfur dioxide in organic synthesis. organic-chemistry.orgrsc.orgnih.gov Its application in the synthesis of sulfonamides, the parent structures of N-alkylsulfamoyl amines, is well-established.

One primary route involves the reaction of DABSO with organometallic reagents, such as Grignard or organolithium reagents. nih.govacs.orgorganic-chemistry.org This initial step produces a metal sulfinate intermediate. This intermediate is not typically isolated but is converted in situ to the corresponding sulfonamide. nih.govacs.orgorganic-chemistry.org The conversion is often achieved by reacting the sulfinate with an aminating agent after treatment with reagents like sulfuryl chloride or thionyl chloride to form a sulfonyl chloride or sulfinyl chloride intermediate, respectively. organic-chemistry.orgacs.org This multi-step, one-pot process allows for the construction of a diverse range of sulfonamides from readily available starting materials. acs.orgnih.gov

Another significant application of DABSO is in Sandmeyer-type reactions to convert aniline (B41778) substrates into sulfonyl chlorides, which are direct precursors to sulfonamides. nih.govorganic-chemistry.org This process involves the in situ generation of a diazonium salt from an aniline, which then reacts with DABSO in the presence of a copper catalyst to form the sulfonyl chloride. nih.gov The resulting sulfonyl chloride can be directly treated with an amine to yield the final sulfonamide product. nih.govorganic-chemistry.org

| Methodology | Key Reagents | Intermediate(s) | Final Product Type | References |

|---|---|---|---|---|

| Organometallic Route | Organometallic Reagent (e.g., Grignard), DABSO, Thionyl/Sulfuryl Chloride, Amine | Metal Sulfinate, Sulfinyl/Sulfonyl Chloride | Sulfonamide | acs.org, nih.gov, organic-chemistry.org |

| Sandmeyer-Type Reaction | Aniline, Nitrite Source, DABSO, Copper Catalyst, Amine | Aryl Diazonium Salt, Aryl Sulfonyl Chloride | Aryl Sulfonamide | nih.gov, organic-chemistry.org |

Sulfur Dioxide Insertion Strategies

Sulfur dioxide insertion strategies are central to the utility of surrogates like DABSO. The core of this strategy is the insertion of an SO₂ group from the surrogate into a carbon-metal or carbon-halogen bond to form a sulfinate. This sulfinate is a versatile intermediate that serves as a linchpin for further functionalization into sulfonamides. rsc.orgresearchgate.net For example, palladium-catalyzed coupling of aryl iodides with DABSO produces aryl ammonium (B1175870) sulfinates, which can be transformed into sulfonamides in a one-pot process by treatment with an amine and an oxidant like sodium hypochlorite. organic-chemistry.org These insertion reactions provide a modular and efficient pathway to the sulfonyl functional group, starting from common organic precursors. rsc.org

Synthesis via Sulfamoyl Azides and Their Rearrangements

Sulfamoyl azides are energetic intermediates that can be synthesized from secondary amines and a sulfonyl azide (B81097) transfer agent. nih.gov These compounds serve as precursors for N-alkylsulfamoyl amines through various transformations, most notably thermal rearrangements and coupling reactions.

A significant reaction of sulfamoyl azides is their thermal rearrangement. Mechanistic studies show that under thermal conditions, a sulfamoyl azide can undergo a Curtius-type rearrangement to form a 1,1-diazene intermediate. acs.orgresearchgate.net This intermediate can then proceed through further rearrangement processes to form new carbon-carbon bonds. acs.org While this specific rearrangement is more focused on carbon skeleton changes, the chemistry highlights the reactivity of the sulfamoyl azide group.

More direct routes to sulfamide (B24259) derivatives involve coupling reactions. A copper-catalyzed Chan-Lam coupling reaction has been developed for the synthesis of unsymmetrical N-arylsulfamides from sulfamoyl azides and arylboronic acids. rsc.org This method proceeds at room temperature and avoids the need for more expensive palladium catalysts, offering an efficient pathway to N-aryl substituted sulfamides. rsc.org Additionally, sulfamoyl azides can undergo copper-catalyzed cycloaddition reactions with alkynes to produce N-sulfamoyl-1,2,3-triazoles, demonstrating their utility as versatile building blocks in click chemistry. nih.govrsc.orgnih.gov

| Reaction Type | Key Reagents/Conditions | Product Type | References |

|---|---|---|---|

| Thermal Rearrangement | Heat | Rearranged carbon skeleton via 1,1-diazene intermediate | acs.org, researchgate.net |

| Chan-Lam Coupling | Arylboronic Acid, Copper Catalyst | Unsymmetrical N-Arylsulfamide | rsc.org |

| Azide-Alkyne Cycloaddition | Alkyne, Copper Catalyst | N-Sulfamoyl-1,2,3-triazole | nih.gov, rsc.org, nih.gov |

Silyl (B83357) Radical-Mediated Activation of Sulfamoyl Chlorides

A modern approach for the synthesis of aliphatic sulfonamides involves the activation of sulfamoyl chlorides through a silyl radical-mediated process. nih.govacs.org This method provides a direct route to complex sulfonamides from simple alkenes via a hydrosulfamoylation reaction. organic-chemistry.org

The key step in this methodology is the abstraction of the chlorine atom from a sulfamoyl chloride by a silyl radical. nih.govacs.org The silyl radical is typically generated from a silane, such as tris(trimethylsilyl)silane, under photocatalytic conditions using a photocatalyst like Eosin Y and visible light. nih.govorganic-chemistry.org The resulting sulfamoyl radical is then free to add across the double bond of an alkene. This single-step process is notable for its mild conditions and tolerance of a wide range of functional groups, making it suitable for late-stage functionalization in medicinal chemistry. nih.govorganic-chemistry.org

Reactions Involving Sulfamoyl Fluorides (SuFEx Chemistry)

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) is a powerful class of click reactions that relies on the unique reactivity of the sulfur-fluoride bond. acs.orgnih.gov Sulfamoyl fluorides (R₂NSO₂F) are key "SuFExable" hubs that can be used to construct sulfamides, the core structure of compounds like this compound. nih.gov The S-F bond is highly stable yet can be activated to react efficiently with nucleophiles. sigmaaldrich.com

Sulfur Fluoride Exchange Reactions with Amines

The reaction between a sulfamoyl fluoride and an amine is a direct method for forming a sulfamide linkage. While the S-F bond is generally robust, its exchange with an amine nucleophile can be facilitated using specific activators or catalysts. nih.gov

One effective strategy involves the use of Lewis acids, such as calcium triflimide [Ca(NTf₂)₂], to activate the sulfamoyl fluoride. acs.orgorganic-chemistry.org This activation enhances the electrophilicity of the sulfur atom, promoting nucleophilic attack by the amine. acs.org The combination of Ca(NTf₂)₂ with a base like DABCO has been shown to enable the reaction between sulfamoyl fluorides and amines to proceed under mild, room-temperature conditions, yielding a diverse array of sulfamides. organic-chemistry.orgnih.gov More recently, organocatalytic methods using N-heterocyclic carbenes (NHCs) have also been developed to catalyze the SuFEx reaction between sulfamoyl fluorides and amines, affording sulfamides in good yields. acs.org

| Activator/Catalyst | Reaction Conditions | Key Advantage | References |

|---|---|---|---|

| Calcium triflimide [Ca(NTf₂)₂] | Room temperature, often with a base (e.g., DABCO) | Mild conditions, broad substrate scope | acs.org, organic-chemistry.org, nih.gov |

| N-Heterocyclic Carbenes (NHCs) | Organocatalytic, mild conditions | Metal-free catalysis | acs.org |

Multicomponent Reactions Incorporating Sulfamoyl Moieties

Multicomponent reactions (MCRs) have emerged as powerful and efficient tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach offers significant advantages in terms of step economy, atom economy, and the rapid generation of molecular diversity. In the context of N-alkylsulfamoyl amines and related structures, MCRs provide innovative pathways for the incorporation of the sulfamoyl moiety (R₂NSO₂−) into a variety of molecular scaffolds. While the direct synthesis of simple N-alkylsulfamoyl amines, such as this compound, via MCRs is not extensively documented, several methodologies demonstrate the versatility of incorporating the sulfonamide or sulfamide functionality in a multicomponent fashion. These reactions are crucial for the synthesis of compounds with potential applications in medicinal chemistry and materials science.

One notable example is the copper-catalyzed three-component synthesis of sulfonamides. This reaction brings together aryl boronic acids, amines, and a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane·bis(sulfur dioxide) (DABSO), to form a wide range of sulfonamides. nih.gov The reaction is notable for its broad substrate scope, accommodating various aryl, heteroaryl, and alkenyl boronic acids, as well as both cyclic and acyclic secondary amines and primary anilines. nih.gov This method provides a direct, single-step route to sulfonamides, bypassing the traditional reliance on pre-functionalized starting materials. nih.gov

Another innovative approach involves the multicomponent reaction of arynes, sulfamides, and thiosulfonates for the synthesis of sulfilimines. acs.org This method is distinguished by its ability to tolerate a diverse array of functional groups on the substrates, leading to the corresponding sulfilimines in good to high yields. acs.org Mechanistic studies suggest that the reaction proceeds through a key sulfenamide (B3320178) intermediate generated in situ. acs.org The versatility of this protocol is further highlighted by its scalability to gram-scale synthesis and the potential for the product to be readily converted into other valuable sulfur-containing compounds like sulfides and sulfoximines. acs.org

Furthermore, the synthesis of ketenimine sulfonamide conjugates has been achieved through a three-component reaction involving a zwitterion generated from dimethyl acetylenedicarboxylate, an aryl sulfonamide, and an isocyanide. acs.org This strategy is characterized by its high atom economy and stereoselectivity, yielding key intermediates for the generation of combinatorial libraries of compounds. acs.org The resulting molecules, which incorporate both sulfonamide and ketenimine scaffolds, are of interest due to the broad spectrum of biological activities associated with sulfonamide-containing compounds. acs.org

A tandem N-sulfonylation/Ugi four-component reaction strategy has also been developed for the synthesis of pseudopeptides connected to a sulfonamide. This five-component reaction utilizes readily available starting materials, including sulfonyl chlorides, glycines, benzylamines, benzaldehydes, and isocyanides. organic-chemistry.org A key feature of this process is the in situ generation of the carboxylic acid component required for the Ugi reaction via an initial N-sulfonylation step, eliminating the need for purification of the intermediate. organic-chemistry.org

The following tables summarize the research findings for these representative multicomponent reactions that incorporate sulfamoyl or related moieties.

Table 1: Copper-Catalyzed Three-Component Synthesis of Sulfonamides nih.gov

| Entry | Aryl Boronic Acid | Amine | Product | Yield (%) |

| 1 | Phenylboronic acid | Morpholine | N-(phenylsulfonyl)morpholine | 85 |

| 2 | 4-Tolylboronic acid | Piperidine | 1-(4-methylphenylsulfonyl)piperidine | 92 |

| 3 | 4-Methoxyphenylboronic acid | Diethylamine | N,N-diethyl-4-methoxybenzenesulfonamide | 78 |

| 4 | 2-Naphthylboronic acid | Pyrrolidine | 1-(naphthalen-2-ylsulfonyl)pyrrolidine | 88 |

| 5 | Thiophen-2-ylboronic acid | Aniline | N,2-diphenylthiophene-2-sulfonamide | 65 |

Table 2: Multicomponent Synthesis of Sulfilimines acs.org

| Entry | Aryne Precursor | Sulfamide | Thiosulfonate | Product | Yield (%) |

| 1 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Methylbenzenesulfonamide | S-Phenyl benzenethiosulfonate | S,S-Diphenyl-N-(tosyl)sulfilimine | 90 |

| 2 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Benzenesulfonamide | S-p-Tolyl 4-methylbenzenethiosulfonate | S,S-Di-p-tolyl-N-(phenylsulfonyl)sulfilimine | 85 |

| 3 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | Methanesulfonamide | S-Phenyl benzenethiosulfonate | N-(Methylsulfonyl)-S,S-diphenylsulfilimine | 75 |

| 4 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Nitrobenzenesulfonamide | S-Phenyl benzenethiosulfonate | N-(4-Nitrophenylsulfonyl)-S,S-diphenylsulfilimine | 95 |

| 5 | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate | 4-Chlorobenzenesulfonamide | S-p-Tolyl 4-methylbenzenethiosulfonate | N-(4-Chlorophenylsulfonyl)-S,S-di-p-tolylsulfilimine | 88 |

Table 3: Three-Component Synthesis of Ketenimine Sulfonamide Conjugates acs.org

| Entry | Aryl Sulfonamide | Isocyanide | Product | Yield (%) |

| 1 | Benzenesulfonamide | tert-Butyl isocyanide | (Z)-Methyl 2-(N-(tert-butyl)-2-(phenylsulfonamido)acetamido)-3-methoxyacrylate | 82 |

| 2 | 4-Methylbenzenesulfonamide | Cyclohexyl isocyanide | (Z)-Methyl 2-(N-cyclohexyl-2-(tosylamino)acetamido)-3-methoxyacrylate | 85 |

| 3 | 4-Chlorobenzenesulfonamide | Benzyl isocyanide | (Z)-Methyl 2-(N-benzyl-2-(4-chlorophenylsulfonamido)acetamido)-3-methoxyacrylate | 78 |

| 4 | 4-Methoxybenzenesulfonamide | tert-Butyl isocyanide | (Z)-Methyl 2-(N-(tert-butyl)-2-(4-methoxyphenylsulfonamido)acetamido)-3-methoxyacrylate | 80 |

| 5 | Naphthalen-2-sulfonamide | Cyclohexyl isocyanide | (Z)-Methyl 2-(N-cyclohexyl-2-(naphthalen-2-ylsulfonamido)acetamido)-3-methoxyacrylate | 75 |

Table 4: Tandem N-Sulfonylation/Ugi Reaction for Pseudopeptide Synthesis organic-chemistry.org

| Entry | Sulfonyl Chloride | Glycine | Benzylamine | Benzaldehyde | Isocyanide | Product | Yield (%) |

| 1 | Benzenesulfonyl chloride | Glycine | Benzylamine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(2-(benzylamino)-2-phenyl-N-(phenylsulfonyl)acetamido)acetamide | 85 |

| 2 | 4-Toluenesulfonyl chloride | Glycine | Benzylamine | 4-Chlorobenzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(2-(benzylamino)-2-(4-chlorophenyl)-N-tosylacetamido)acetamide | 88 |

| 3 | 4-Nitrobenzenesulfonyl chloride | Glycine | Benzylamine | 4-Methoxybenzaldehyde | Benzyl isocyanide | N-Benzyl-2-(2-(benzylamino)-2-(4-methoxyphenyl)-N-(4-nitrophenylsulfonyl)acetamido)acetamide | 82 |

| 4 | Methanesulfonyl chloride | Glycine | Benzylamine | Benzaldehyde | tert-Butyl isocyanide | N-(tert-Butyl)-2-(2-(benzylamino)-N-(methylsulfonyl)-2-phenylacetamido)acetamide | 75 |

| 5 | Benzenesulfonyl chloride | Sarcosine | Benzylamine | Benzaldehyde | Cyclohexyl isocyanide | N-Cyclohexyl-2-(2-(benzylamino)-2-phenyl-N-(phenylsulfonyl)acetamido)-N-methylacetamide | 80 |

Chemical Reactivity and Mechanistic Investigations of Sulfamoyl Amine Systems

Mechanistic Pathways of S-N Bond Formation

The construction of the S-N bond in sulfamoyl amines can be achieved through several mechanistic routes, each with distinct characteristics and applications.

The most conventional method for forming the S-N bond in sulfonamides is through the nucleophilic substitution reaction of an amine with a sulfonyl chloride. In the context of sodium (propylsulfamoyl)amine, this would involve the reaction of propylamine (B44156) with a suitable sulfamoyl chloride. This reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism at the sulfur center. dntb.gov.uanih.gov

The generally accepted mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This concerted step leads to the formation of a trigonal bipyramidal transition state, with the amine and the leaving group (chloride) occupying the apical positions. nih.govmdpi.com Subsequent departure of the chloride ion results in the formation of the sulfonamide. chemguide.co.ukchemguide.co.uk

Theoretical studies using density functional theory (DFT) on model reactions, such as the chloride-chloride exchange in arenesulfonyl chlorides, support the SN2 pathway, indicating that the reaction proceeds through a single transition state. dntb.gov.uanih.gov The reactivity in these reactions can be influenced by steric and electronic factors of both the amine and the sulfonyl chloride. mdpi.com For instance, the reaction of chiral amines with sulfonyl chlorides is a key step in the synthesis of stereochemically defined sulfinyl compounds, where the stereochemical outcome is dependent on the reaction conditions and the nature of the reactants. nih.govacs.orgbiu.ac.il

Table 1: Key Features of the SN2 Mechanism in Sulfonylation

| Feature | Description |

|---|---|

| Mechanism Type | Bimolecular Nucleophilic Substitution (SN2) |

| Nucleophile | Amine (e.g., propylamine) |

| Electrophile | Sulfonyl chloride derivative |

| Transition State | Trigonal bipyramidal |

| Stereochemistry | Inversion of configuration at the sulfur center |

| Influencing Factors | Steric hindrance, electronic effects of substituents |

An alternative pathway to S-N bond formation involves radical intermediates. The generation of sulfamoyl radicals offers a powerful method for the synthesis of sulfonamides under mild conditions. acs.orgresearchgate.net These radicals can be generated from various precursors, including N-sulfonylimines or through visible-light photocatalysis from sulfonyl chlorides. nih.govrsc.org

One proposed mechanism for the photocatalytic synthesis of sulfonamides involves the generation of a sulfonyl radical from a sulfonyl chloride, which then adds to an alkene. rsc.org In the context of forming a propylsulfamoyl derivative, a propyl-substituted alkene could be employed. The resulting carbon-centered radical can then be trapped by an amine.

Recent advancements have demonstrated the generation of sulfamoyl radicals directly from sulfur dioxide surrogates and nitrogen-radical precursors under visible-light irradiation. researchgate.netchemrxiv.org This three-component reaction allows for the modular synthesis of a diverse range of sulfonamides. The proposed mechanism involves the formation of a sulfamoyl radical, which then adds to an electron-rich olefin. The resulting radical intermediate is subsequently trapped to yield the final sulfonamide product.

Table 2: Comparison of Radical Precursors in Sulfonamide Synthesis

| Radical Precursor | Method of Generation | Key Features |

|---|---|---|

| Dimethylsulfamoyl chloride | Visible-light photocatalysis | Redox-neutral conditions, precise control over radical generation. rsc.org |

| N-aminopyridinium salts and SO2 surrogate | Visible-light photocatalysis | Three-component synthesis, modular approach. researchgate.netchemrxiv.org |

Transition-metal catalysis provides efficient and selective routes to sulfonamides, including N-alkylsulfonamides. Copper and palladium are the most commonly employed metals for these transformations.

Copper-Catalyzed Mechanisms: Copper-catalyzed N-alkylation of sulfonamides with alcohols often proceeds via a "hydrogen borrowing" mechanism. ionike.comcas.cnionike.com This process involves the following key steps:

Dehydrogenation: The copper catalyst facilitates the dehydrogenation of the alcohol to the corresponding aldehyde.

Condensation: The in situ-generated aldehyde condenses with the sulfonamide to form an N-sulfonylimine intermediate.

Hydrogenation: The copper hydride species, formed in the initial dehydrogenation step, reduces the imine to the N-alkylated sulfonamide, regenerating the active copper catalyst. ionike.com

Kinetic isotope effect studies have suggested that the dehydrogenation of the alcohol is the rate-determining step in this catalytic cycle. ionike.com

Palladium-Catalyzed Mechanisms: Palladium catalysts are effective for the aminosulfonylation of aryl halides and the coupling of arylboronic acids with sulfur dioxide surrogates to form sulfonamides. nih.govorganic-chemistry.org A plausible catalytic cycle for the palladium-catalyzed chlorosulfonylation of arylboronic acids involves:

Oxidative Addition: Pd(0) inserts into the SO2-OPh bond of a phenyl chlorosulfate.

Transmetallation: The resulting palladium-sulfinate complex undergoes transmetallation with the arylboronic acid.

Reductive Elimination: Reductive elimination from the subsequent intermediate yields the arylsulfonyl chloride and regenerates the Pd(0) catalyst. nih.gov

This arylsulfonyl chloride can then react with an amine in a subsequent step to afford the sulfonamide.

One-pot syntheses of sulfonamides are highly desirable for their operational simplicity and efficiency. These methods often combine multiple catalytic or reaction steps in a single vessel. For example, a palladium-catalyzed one-pot synthesis of sulfonamides from aryl iodides has been developed. ox.ac.ukorganic-chemistry.org The proposed mechanism involves:

Palladium-Catalyzed Sulfination: The aryl iodide reacts with a sulfur dioxide surrogate, such as DABSO, in the presence of a palladium catalyst to form an aryl ammonium (B1175870) sulfinate.

In Situ Amination: The sulfinate intermediate is then treated with an amine and an oxidant (e.g., sodium hypochlorite) in the same pot to yield the final sulfonamide. ox.ac.ukorganic-chemistry.org

Another example is a one-pot, three-component synthesis of sulfonimidamides, which are structural analogs of sulfonamides. This method utilizes a sulfinylamine reagent as a linchpin, which first reacts with an organometallic reagent, followed by chlorination and subsequent reaction with an amine. nih.gov

Rearrangement Reactions Involving Sulfamoyl Derivatives

Sulfamoyl derivatives can undergo various rearrangement reactions, providing pathways to novel molecular structures.

The Curtius rearrangement is a well-established method for converting acyl azides into isocyanates, which can then be transformed into amines, ureas, or carbamates. nih.govwikipedia.orgorganic-chemistry.orgresearchgate.netjk-sci.com A similar rearrangement has been investigated for sulfamoyl azides.

The thermal or photolytic decomposition of sulfamoyl azides, however, does not always lead to the expected sulfamoyl nitrenes via a direct Curtius-type rearrangement. Instead, complex reactions can occur, often involving S-N bond cleavage. rsc.org However, under specific thermal conditions, a rearrangement of sulfamoyl azides has been reported to proceed through a Curtius-type mechanism to form a 1,1-diazene intermediate. researchgate.net This intermediate can then undergo further rearrangement, potentially through both a concerted process and a stepwise radical pathway, to form new C-C bonds. researchgate.net

The synthesis of sulfamoyl azides themselves can be achieved from secondary amines using a sulfonyl azide (B81097) transfer agent. nih.govnih.gov The reactivity of these sulfamoyl azides in cycloaddition reactions has also been explored. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Propylamine |

| Sulfonyl chloride |

| Arene sulfonyl chloride |

| Phenyl chlorosulfate |

| N-sulfonylimine |

| Sulfamoyl azide |

| 1,1-diazene |

| Isocyanate |

| Dimethylsulfamoyl chloride |

| N-aminopyridinium salt |

| DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) |

| Arylboronic acid |

| Sulfinylamine |

1,1-Diazene Intermediates and Their Transformations

A key reactive intermediate in the chemistry of sulfamoyl amine derivatives is the 1,1-diazene (also known as isodiazene). researchgate.netd-nb.info These transient species are pivotal in reactions that involve the formal deletion of a nitrogen atom to create new carbon-carbon bonds. nih.gov The generation of 1,1-diazenes from secondary amines can be achieved through a multi-step process. nih.gov One common pathway involves the reaction of a secondary amine with a sulfamoyl azide precursor, which then undergoes rearrangement. researchgate.netnih.gov

The transformation proceeds via a Curtius-type rearrangement of a sulfamoyl azide, which is synthesized from the corresponding secondary amine. researchgate.net This rearrangement leads to the formation of the 1,1-diazene intermediate, which is highly unstable. researchgate.net The diazene (B1210634) rapidly undergoes decomposition, extruding molecular nitrogen (N₂) to generate a diradical species. d-nb.infonih.gov This diradical pair can then recombine to form a new C-C bond, often within a solvent cage. researchgate.net This entire sequence provides a powerful method for skeletal editing, transforming C-N bonds into C-C bonds. d-nb.infonih.gov Alternative methods for generating these intermediates include the reaction of secondary amines with anomeric amide reagents. d-nb.infonih.gov

N-Atom Deletion Processes in Cyclic Amines via Sulfamoyl Azides

The transformation of 1,1-diazene intermediates is particularly impactful in the context of cyclic amines, where it facilitates N-atom deletion and results in ring contraction. nih.govresearchgate.net This skeletal editing strategy has emerged as a valuable tool for modifying complex molecular frameworks. d-nb.infonih.gov The process is initiated by converting a cyclic secondary amine into its corresponding sulfamoyl azide. researchgate.netresearchgate.net This is often accomplished by reacting the amine with a sulfonyl azide transfer agent, such as N₃SO₂N₃ or an imidazolium-based reagent. researchgate.netresearchgate.netnih.gov

Upon formation, the sulfamoyl azide is subjected to thermal conditions (e.g., heating to 80°C), which induces a Curtius-type rearrangement. researchgate.net This step generates the key 1,1-diazene intermediate, which subsequently eliminates dinitrogen. researchgate.netresearchgate.net The resulting diradical intermediate collapses to form a new carbon-carbon bond, yielding a carbocycle that is one atom smaller than the starting N-heterocycle. researchgate.net This methodology has been successfully applied to various N-heterocycles, enabling the synthesis of smaller cyclic products, including cyclobutanes from pyrrolidines. researchgate.netresearchgate.net The ability to excise a nitrogen atom and forge a C-C bond offers a unique retrosynthetic approach, turning the challenge of C-C bond construction into a more tractable sequence of C-N bond formation followed by N-atom deletion. nih.gov

Functionalization and Derivatization Reactions

The sulfamoyl amine moiety is amenable to a wide range of functionalization and derivatization reactions, leveraging the reactivity of both the N-H bond and the sulfonyl group. These reactions are crucial for synthesizing diverse and complex molecules, particularly in medicinal chemistry where the sulfonamide group is a prevalent structural motif. nih.govnih.gov

C-N Cross-Coupling Reactions of Sulfonamides

C-N cross-coupling reactions are a cornerstone for the synthesis of N-arylated and N-alkylated sulfonamides. researchgate.net Various catalytic systems have been developed to efficiently forge these bonds. Nickel-catalyzed electrochemical methods, for instance, enable the coupling of sulfonamides with a wide array of aryl halides under mild conditions. nih.gov This electrocatalytic approach tolerates numerous functional groups and can be applied to both simple and complex substrates, including aliphatic sulfonamides like benzyl-, methyl-, and cyclopropyl (B3062369) derivatives. nih.gov

Palladium catalysis is also prominent in this area. One notable method involves the Pd(II)/sulfoxide-oxazoline (SOX) catalyzed intermolecular allylic C-H amination, which couples N-protected aliphatic and aromatic amines with terminal olefins. acs.org This reaction proceeds with high regio- and stereoselectivity, providing access to valuable allylic amines. acs.org Furthermore, sulfonamides can serve as precursors to N-centered radicals under transition-metal-free conditions, which then participate in C-N coupling reactions to form amidines. nih.gov

Below is a table summarizing various catalytic systems for C-N cross-coupling reactions involving sulfonamides.

| Catalyst System | Coupling Partners | Key Features | Reference |

| NiCl₂·dme / dtbbpy | Aryl Halides + Sulfonamides | Nickelaelectrocatalysis; tolerates wide range of functional groups. | nih.gov |

| Pd(OAc)₂ / SOX Ligand | Terminal Olefins + N-Triflyl Amines | Intermolecular allylic C-H amination; high regio- and stereoselectivity. | acs.org |

| CuI / Amino Acid Ligand | Aryl Iodides/Bromides + Sulfonamides | Inexpensive and convenient system for N-arylation. | researchgate.net |

| Super-electron-donor (SED) | Sulfonamides + 2-Azaallyl Anions | Transition-metal-free; generates N-centered radicals for amidine synthesis. | nih.gov |

N-H Functionalization Strategies

The N-H bond in primary and secondary sulfamoyl amines is a key site for functionalization. The protons on the nitrogen are acidic, allowing for deprotonation to form a nucleophilic anion that can react with various electrophiles in alkylation and arylation reactions. libretexts.org This fundamental reactivity is a common strategy for introducing substituents onto the nitrogen atom. libretexts.org

More advanced strategies focus on activating the N-H group for further transformations. For example, primary sulfonamides can be converted into highly reactive sulfonyl chlorides using pyrylium (B1242799) salts like Pyry-BF₄. nih.gov This reagent selectively activates the otherwise poorly nucleophilic NH₂ group, enabling its transformation into a versatile electrophilic handle for subsequent coupling with a wide range of nucleophiles. nih.gov Transition metal catalysis also provides powerful tools for N-H functionalization. Rhodium(III) catalysts, for instance, can direct the N-H functionalization and annulation of imines with various partners, including amino amides and aldehydes, to construct complex heterocyclic structures like piperazinones. nih.gov These methods highlight the synthetic potential embedded in the N-H bond of sulfamoyl amine systems.

Reaction of Sulfamoyl Groups with Electrophiles and Nucleophiles

The sulfamoyl group exhibits dual reactivity, with the nitrogen atom acting as a nucleophilic center and the sulfur atom as an electrophilic center. libretexts.orgresearchgate.net The nucleophilicity of the nitrogen atom is evident in its reactions with various electrophiles, such as in acylation to form amides or sulfonylation to generate sulfonamides. libretexts.org The lone pair of electrons on the nitrogen can attack electrophilic carbons or other electron-deficient centers. libretexts.org

Conversely, the sulfur atom in the sulfonyl group (-SO₂-) is electron-deficient due to the two electronegative oxygen atoms and is therefore susceptible to nucleophilic attack. scispace.com This electrophilicity is the basis for many reactions of sulfonyl derivatives. researchgate.net For example, sulfonyl chlorides are powerful electrophiles that react readily with a plethora of nucleophiles, including amines, alcohols, and thiols, to form sulfonamides, sulfonates, and thioethers, respectively. nih.govlibretexts.org The sulfonyl group can also function as a leaving group in certain substitution and elimination reactions. researchgate.net The balance between nucleophilic and electrophilic character can be tuned by the substituents on the nitrogen and sulfur atoms, as well as by the reaction conditions, making the sulfamoyl group a versatile functional handle in synthesis. researchgate.net

Reaction Kinetics and Thermodynamics in Sulfamoyl Amine Systems

Understanding the kinetics and thermodynamics of reactions involving sulfamoyl amines is crucial for optimizing reaction conditions and elucidating mechanisms. While comprehensive data for simple systems like this compound is sparse, studies on more complex molecules containing the sulfamoyl moiety provide valuable insights into the governing principles.

A detailed investigation of sulphamoylthiamine in aqueous media revealed the kinetics of its structural transformations. rsc.org In basic solutions, the rate-limiting step for the formation of a pseudo-base intermediate was found to be a second-order reaction with a rate constant of k = 10.80 dm³ mol⁻¹ s⁻¹. rsc.org Subsequent intramolecular nucleophilic attack by an amine group occurred with a rate constant of k = 66 dm³ mol⁻¹ s⁻¹, leading to a σ-adduct that transformed into another intermediate with a very high rate constant of k = 7.90 × 10⁶ dm³ mol⁻¹ s⁻¹. rsc.org These data illustrate the significant differences in reaction rates for various steps in a complex transformation.

Mechanistic studies on related sulfamate (B1201201) esters reacting with amine bases have employed Brønsted plots to probe reaction mechanisms, identifying both concerted E2 and stepwise E1cB elimination pathways depending on the substrate and base. scilit.com In the realm of radical chemistry, kinetic studies of reactions involving related sulfinylamines have determined rate constants for the reaction of alkyl radicals with the S=N bond to be on the order of 2.8 × 10⁸ M⁻¹ s⁻¹, indicating very fast radical trapping. nih.gov Computational studies in this area have also highlighted the interplay between kinetic and thermodynamic control; while radical addition to the nitrogen atom was found to be thermodynamically more favorable, addition to the sulfur center was substantially preferred kinetically. nih.govrsc.org

The table below presents kinetic data from the study of sulphamoylthiamine's transformations in basic media. rsc.org

| Reaction Step | Type | Rate Constant (k) | Units |

| Pseudo-base formation | Second-order | 10.80 | dm³ mol⁻¹ s⁻¹ |

| Intramolecular nucleophilic attack | Second-order | 66 | dm³ mol⁻¹ s⁻¹ |

| σ-adduct transformation | Second-order | 7.90 × 10⁶ | dm³ mol⁻¹ s⁻¹ |

These examples underscore that the reactivity of sulfamoyl amine systems is governed by a complex interplay of electronic and steric factors, with reaction pathways often involving intermediates whose formation and consumption can occur at vastly different rates.

Theoretical and Computational Studies on Sulfamoyl Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties and reactivity of sulfamoyl amine derivatives. These methods solve the Schrödinger equation for a given molecule, providing detailed information about its electronic distribution and energy.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. nih.gov By calculating the electron density, DFT can predict various properties, including molecular orbital energies, electrostatic potential, and reactivity descriptors. nih.govmdpi.com For sulfamoyl amine derivatives, DFT studies typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity. mdpi.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For sulfamoyl amine derivatives, the MEP would likely show negative potential around the oxygen and nitrogen atoms of the sulfamoyl group, indicating these as sites for electrophilic attack.

Global reactivity descriptors, such as chemical hardness, electronic chemical potential, and the global electrophilicity index, are also calculated from DFT to quantify and compare the reactivity of different derivatives. mdpi.com

Table 1: Representative DFT-Calculated Properties for a General Sulfonamide Structure

| Parameter | Description | Typical Value Range |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | -6.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | -1.0 to -3.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 3.0 to 6.0 eV |

Note: These values are representative and can vary significantly based on the specific substituents and the computational method used.

Computational chemistry is instrumental in mapping out the potential reaction pathways for molecules like sulfamoyl amines. nih.gov By calculating the potential energy surface, researchers can identify stable intermediates, products, and, crucially, the transition states that connect them. arxiv.org A transition state is the highest energy point along a reaction coordinate and determining its structure and energy is key to calculating the reaction's activation energy and rate.

For sulfamoyl amine derivatives, computational methods can be used to explore various reactions, such as N-alkylation, hydrolysis, or cyclization. arxiv.org Techniques like synchronous transit-guided quasi-Newton (STQN) methods are employed to locate transition state structures. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. arxiv.orgharvard.edu This information is vital for understanding the compound's stability, degradation products, and potential synthetic routes.

Molecules with rotatable single bonds, such as the propyl group in sodium (propylsulfamoyl)amine, can exist in multiple spatial arrangements known as conformations. libretexts.org Conformational analysis aims to identify the most stable conformations and the energy barriers between them. mdpi.com The collection of all possible conformations and their corresponding energies forms the potential energy landscape of the molecule. chemrxiv.orgnih.gov

Computational methods, particularly DFT, are used to perform conformational searches. mdpi.com This involves systematically rotating the bonds and calculating the energy of each resulting structure. The results can be visualized as a potential energy surface or a Ramachandran-like plot, showing the low-energy (stable) and high-energy (unstable) conformations. For a molecule like this compound, the orientation of the propyl group relative to the sulfamoyl moiety would be a key determinant of conformational preference, influenced by steric hindrance and potential intramolecular interactions. libretexts.org

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

MD simulations are particularly useful for exploring the conformational flexibility of molecules in different environments, such as in solution. mdpi.com An MD simulation of this compound in water, for example, would show how the molecule tumbles, how its bonds vibrate and rotate, and how it interacts with surrounding water molecules and sodium ions. nih.gov

These simulations can reveal the timescales of conformational changes, showing how frequently the molecule transitions between different stable states identified in the conformational analysis. This provides a more realistic picture of the molecule's behavior than static calculations alone. Furthermore, MD simulations can be used to study the binding of the molecule to a biological target, such as a protein, by observing the interactions and conformational changes that occur upon binding. nih.govnih.gov

Computational Structural Analysis

Computational methods can predict the three-dimensional structure of a molecule with high accuracy. The process begins with a geometry optimization, where the computational algorithm adjusts the positions of the atoms to find the arrangement with the lowest possible energy. The resulting optimized structure provides detailed information on bond lengths, bond angles, and dihedral angles. For the sulfamoyl group in a derivative like this compound, these calculations would provide precise values for the S=O and S-N bond lengths and the O-S-O bond angle, which are characteristic of this functional group.

Table 2: Representative Optimized Geometrical Parameters for a Sulfonamide Moiety

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| S=O Bond Length | The distance between the sulfur and oxygen atoms in the sulfonyl group. | 1.43 - 1.45 Å |

| S-N Bond Length | The distance between the sulfur and nitrogen atoms. | 1.65 - 1.70 Å |

| S-C Bond Length | The distance between the sulfur and an attached carbon atom (if applicable). | 1.75 - 1.80 Å |

| O-S-O Bond Angle | The angle formed by the two oxygen atoms and the central sulfur atom. | 118 - 122° |

| N-S-O Bond Angle | The angle formed by the nitrogen, sulfur, and one of the oxygen atoms. | 105 - 109° |

Note: These values are derived from DFT calculations on related sulfonamide structures and serve as typical examples.

This structural data is foundational for all other computational studies, as an accurate starting structure is essential for reliable predictions of electronic properties, reactivity, and dynamic behavior.

Prediction of Molecular Geometries and Bonding Parameters

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the three-dimensional structure of sulfamoyl amine derivatives at an atomic level. These theoretical calculations allow for the precise prediction of molecular geometries and key bonding parameters, which are fundamental to understanding the compound's reactivity and interactions.

The geometry of the sulfamoyl group (-SO₂NH-) is a central feature. Theoretical models consistently predict a distorted tetrahedral geometry around the central sulfur atom. This arrangement is a consequence of the Valence Shell Electron Pair Repulsion (VSEPR) theory, which positions the two oxygen atoms, the nitrogen atom, and the adjacent carbon or other group as far apart as possible to minimize electrostatic repulsion. nih.gov

Studies employing DFT calculations, often with basis sets such as 6-311++G(d,p), have been used to determine the optimized structures of various sulfonamide derivatives. nih.gov These calculations provide detailed information on bond lengths and angles. For instance, the sulfonamide S-N bond length is typically calculated to be slightly shorter than a standard single bond, often around 1.62 Å, which can be attributed to the influence of the highly electronegative oxygen atoms attached to the sulfur. nih.gov The bond angles around the sulfur atom deviate from a perfect tetrahedron, with the O-S-O angle generally being the widest, often approaching 120°, while the N-S-O angles are smaller, typically around 105°. nih.gov

The orientation of substituents attached to the sulfamoyl nitrogen and the sulfur atom can lead to different stable conformations (rotamers). Computational studies have explored the rotational barriers along the S-N axis, finding that conformations where the N-H bond is staggered or eclipsed relative to the S=O bonds can have small energy differences, indicating conformational flexibility. benthamdirect.comnih.gov These subtle structural preferences are critical as they can influence how the molecule fits into a biological target, such as an enzyme's active site.

Table 1: Predicted Bonding Parameters for a Representative Sulfonamide Moiety

| Parameter | Description | Predicted Value (Approximate) |

| Bond Length (S=O) | The length of the sulfur-oxygen double bond. | 1.43 Å |

| Bond Length (S-N) | The length of the sulfur-nitrogen single bond. | 1.62 Å |

| Bond Angle (O-S-O) | The angle between the two oxygen atoms and the central sulfur. | 120.5° |

| Bond Angle (N-S-O) | The angle between the nitrogen, sulfur, and an oxygen atom. | 105.2° |

| Dihedral Angle | The torsional angle defining the rotation around the S-N bond. | Varies by conformer |

Note: The values presented are representative and can vary depending on the specific molecular structure and the computational method used.

Analysis of Hydrogen Bonding Networks in Crystalline Structures (e.g., related sulfonamides)

X-ray crystallography studies on a wide range of sulfonamides have revealed several recurring hydrogen-bonding patterns or motifs. nih.govresearchgate.net These networks can be systematically described using graph set notation. A dominant pattern observed in many primary and secondary sulfonamides is the formation of chains or dimers. benthamdirect.comresearchgate.net

Catemer (Chain) Motif : In this arrangement, molecules are linked in a head-to-tail fashion, where the N-H group of one molecule donates a hydrogen to a sulfonyl oxygen of an adjacent molecule, which in turn donates to the next, forming an extended one-dimensional chain. benthamdirect.com This is often described by the graph set C(4). medwinpublishers.com

Dimer Motif : Molecules can also form cyclic dimers, where two molecules are linked by a pair of N-H···O=S hydrogen bonds, creating a stable ring structure. nih.govresearchgate.net This is frequently seen in secondary sulfonamides.

The complexity of the hydrogen-bonding network can increase depending on the presence of other functional groups within the molecule that can also act as donors or acceptors. nih.gov For example, amino groups elsewhere in the molecule prefer to donate hydrogens to sulfonyl oxygens, sometimes forming a distinct chain with an eight-atom repeat unit. nih.gov In contrast, amido protons may show a preference for bonding to other acceptors if available. nih.gov The resulting three-dimensional supramolecular architecture is a direct consequence of these preferred interactions. Even small changes in the molecular structure, such as the addition of a methyl group, can lead to completely different hydrogen-bonding patterns, highlighting the sensitivity of crystal packing to molecular design. nih.gov

Table 2: Common Hydrogen Bonding Patterns in Sulfonamide Crystals

| Pattern / Motif | Description | Key Interacting Groups |

| Dimer | Two molecules form a cyclic structure via reciprocal H-bonds. | N-H (donor), S=O (acceptor) |

| Zigzag Chain | Molecules link into a 1D chain with a zigzag pattern. | N-H (donor), S=O (acceptor) |

| Helical Chain | Molecules assemble into a helical chain along a crystal axis. | N-H (donor), S=O (acceptor) |

| Straight Chain | A linear assembly of molecules linked by H-bonds. | N-H (donor), S=O (acceptor) |

In Silico Prediction of Chemical Behavior and Interactions

Molecular Docking Simulations for Interaction Profiling

Molecular docking is a powerful computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). For sulfamoyl amine derivatives, docking simulations provide crucial insights into their potential biological activity by modeling their interactions within the active site of enzymes or the binding pockets of other protein targets. researchgate.net

These simulations place the sulfonamide derivative into the three-dimensional space of the target's binding site and calculate the most stable binding poses, or conformations. The results reveal a detailed interaction profile, highlighting the specific types of non-covalent bonds that stabilize the ligand-receptor complex. nih.gov

Key interactions frequently observed for sulfonamide derivatives in docking studies include:

Hydrogen Bonding : The sulfonamide moiety is a potent hydrogen bond donor (the N-H group) and acceptor (the S=O oxygen atoms). Docking simulations often show these groups forming critical hydrogen bonds with the amino acid residues of the protein's active site, such as with the backbone or side chains of residues like Glycine, Arginine, or Threonine. benthamdirect.comnih.gov

Hydrophobic Interactions : Aromatic rings or alkyl chains, such as the propyl group in this compound, often engage in hydrophobic interactions with nonpolar residues in the binding pocket (e.g., Leucine, Phenylalanine). nih.gov

Metal Coordination : In metalloenzymes like carbonic anhydrase, the sulfonamide group is well-known to coordinate directly with the active site metal ion (typically Zn²⁺). The deprotonated sulfonamide nitrogen acts as a key ligand for the zinc ion, a fundamental interaction for the inhibitory mechanism that is well-reproduced in docking simulations. researchgate.netnih.gov

By analyzing these interaction profiles, researchers can understand the molecular basis for a compound's activity and identify which parts of the molecule are most important for binding. For example, a docking study of sulfonamide derivatives against penicillin-binding protein 2X (PBP-2X) identified favorable hydrogen bond interactions with residues GLY 664, VAL 662, and ARG 426 in the active site. nih.gov

Table 3: Example Interaction Profile for a Sulfonamide Derivative in an Enzyme Active Site

| Interaction Type | Ligand Group | Protein Residue (Example) | Role in Binding |

| Hydrogen Bond | Sulfonamide N-H | Thr199 | Anchors the inhibitor in the active site. |

| Hydrogen Bond | Sulfonyl Oxygen (S=O) | His200 | Orients the molecule within the pocket. |

| Metal Coordination | Sulfonamide Nitrogen | Zn²⁺ (in metalloenzymes) | Critical for potent inhibition. |

| Hydrophobic Interaction | Phenyl Ring / Alkyl Chain | Leu198, Val121 | Contributes to binding affinity and specificity. |

| π-π Stacking | Aromatic Ring | Phe131, Trp209 | Stabilizes the complex through aromatic interactions. |

Binding Affinity Estimation (e.g., in enzyme inhibition studies of sulfonamide derivatives)

A primary goal of molecular docking and other computational methods is to estimate the binding affinity between a ligand and its protein target. This affinity is a measure of the strength of the interaction and is often correlated with the compound's biological potency (e.g., its IC₅₀ or Kᵢ value). In silico methods provide a quantitative score that helps to rank potential drug candidates before they are synthesized and tested in the lab. researchgate.net

Several metrics are used to estimate binding affinity computationally:

Docking Score : Most docking programs use a scoring function to calculate a value that represents the predicted binding free energy of the ligand-protein complex. These scores are typically expressed in units of kcal/mol, with more negative values indicating a stronger predicted interaction and higher affinity. benthamdirect.com For example, in a study of novel sulfonamide derivatives targeting dihydropteroate (B1496061) synthase (DHPS), the most active compound exhibited a binding free energy of -8.1 kcal/mol. nih.gov

Binding Free Energy (ΔG) : More rigorous, though computationally intensive, methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) or Free Energy Perturbation (FEP) can calculate the binding free energy with higher accuracy. These methods account for factors like solvation effects and molecular dynamics. nih.gov

Inhibition Constant (Kᵢ) : Some computational tools can directly estimate the inhibition constant (Kᵢ), which is a direct measure of a compound's potency as an enzyme inhibitor. benthamdirect.com

These computational estimations are invaluable for prioritizing compounds in drug discovery. For instance, a series of designed sulfonamide derivatives can be docked into a target enzyme, and their docking scores can be compared. Those with the most favorable scores (most negative values) are considered the most promising candidates for synthesis and further biological evaluation. Studies have shown good correlation between computationally predicted binding affinities and experimentally measured activities for sulfonamide inhibitors against targets like carbonic anhydrase and various bacterial enzymes. nih.govbenthamdirect.com

Table 4: Representative In Silico Binding Affinity Data for Sulfonamide Derivatives

| Compound Class | Target Enzyme | Computational Method | Predicted Binding Affinity (Example Values) |

| Cyclic Sulfonamides | SARS-CoV-2 3CLpro | Molecular Docking | Total Score: 5.11 to 6.01 |

| Azo-Based Sulfonamides | FGFR2 Kinase | Molecular Docking | Docking Score: -6.24 kcal/mol |

| Benzene Sulfonamides | Dihydropteroate Synthase (DHPS) | Molecular Docking | Binding Energy: -8.1 kcal/mol |

| Aliphatic Sulfonamides | α-Glucosidase | Molecular Docking | Docking Score: -10.70 |

Note: Scoring functions and units vary between different software and methods. The values are for illustrative purposes to show the range and type of data generated.

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are essential tools for elucidating these relationships for sulfonamide derivatives. QSAR models establish a mathematical correlation between the chemical properties of a series of compounds and their measured biological activities. nih.gov